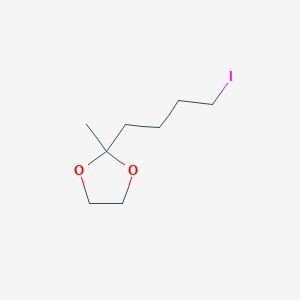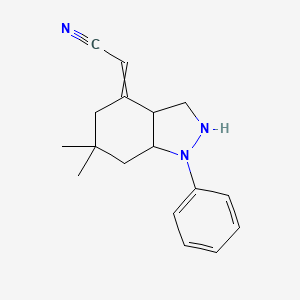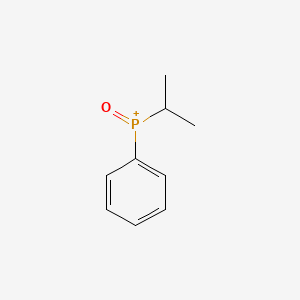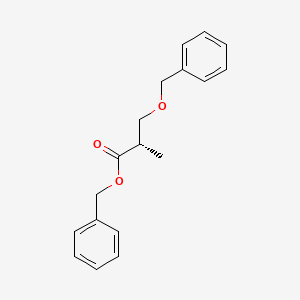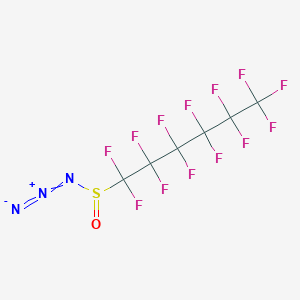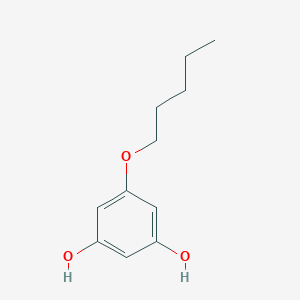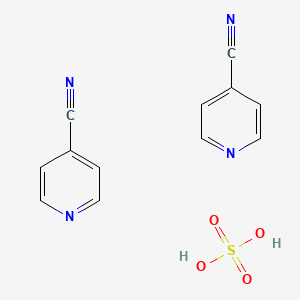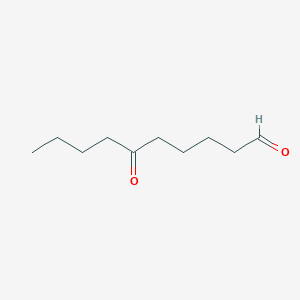
6-Oxodecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxodecanal, also known as decanal, 6-oxo-, is an organic compound with the molecular formula C10H18O2. It is a type of aldehyde that contains a ketone functional group at the sixth carbon position. This compound is known for its fragrant odor and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Oxodecanal can be synthesized through the reduction of 6-oxodecanoic acid. One common method involves the use of N,N-dimethylchloromethylenammonium chloride as an intermediate. The process includes the following steps :
Preparation of N,N-Dimethylchloromethylenammonium Chloride: This intermediate is prepared by reacting N,N-dimethylformamide with oxalyl chloride in dichloromethane at 0°C.
Reduction of 6-Oxodecanoic Acid: The 6-oxodecanoic acid is then reduced using lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran at -90°C. The reaction mixture is then treated with hydrochloric acid, and the product is extracted and purified.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxodecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-oxodecanoic acid.
Reduction: It can be reduced to form 6-decanol.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: 6-oxodecanoic acid.
Reduction: 6-decanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Oxodecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 6-oxodecanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reactivity is utilized in various chemical syntheses and biological interactions. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, influencing cellular pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxodecanal: Another aldehyde with a ketone group at the third carbon position.
4-Oxodecanal: Contains a ketone group at the fourth carbon position.
Uniqueness
6-Oxodecanal is unique due to the position of its ketone group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in its chemical behavior and applications compared to other oxodecanals.
Propriétés
Numéro CAS |
63049-53-6 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
6-oxodecanal |
InChI |
InChI=1S/C10H18O2/c1-2-3-7-10(12)8-5-4-6-9-11/h9H,2-8H2,1H3 |
Clé InChI |
GQSOBCUTUOJFJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


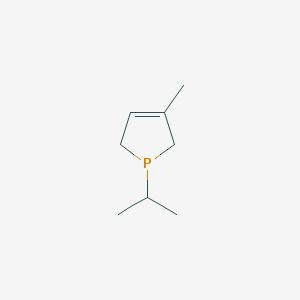

![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
